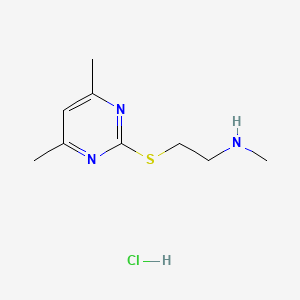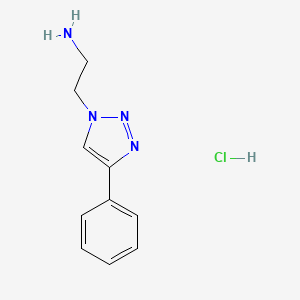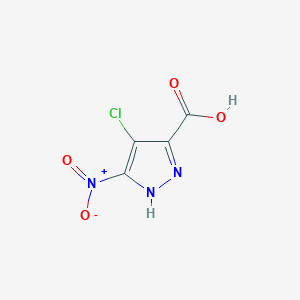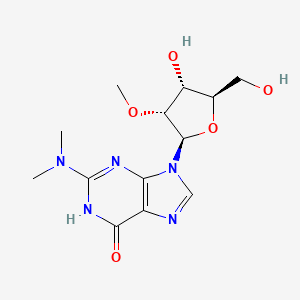
2-Chloro-3-pyridinyl 4-piperidinyl ether hydrochloride
Übersicht
Beschreibung
2-Chloro-3-pyridinyl 4-piperidinyl ether hydrochloride is a chemical compound with the molecular formula C10H13ClN2O•HCl . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-pyridinyl 4-piperidinyl ether hydrochloride is 1S/C10H13ClN2O.ClH/c11-10-9 (4-2-6-13-10)14-8-3-1-5-12-7-8;/h2,4,6,8,12H,1,3,5,7H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Wissenschaftliche Forschungsanwendungen
Selective Functionalization of Pyridines
Pyridines are crucial in pharmaceuticals, agrochemicals, and materials science. A method transforming the 4-position C-H bonds in pyridines to C-PPh3+ groups, enabling the creation of heteroaryl ethers, has shown effectiveness across complex pyridines and pharmaceutical molecules. This process is adaptable for C-C, C-N, and C-S bond formations, demonstrating the versatility of pyridine derivatives in chemical synthesis (Hilton, Dolewski, & McNally, 2016).
Coordination Polymers and Magnetic Studies
The ether-bridged ligand, 5-(4-carboxybenzyloxy)isophthalic acid, has been used with Co(II) and Mn(II) ions to construct coordination polymers. These polymers, synthesized under hydrothermal conditions, exhibit unique structural and magnetic properties, showcasing the potential of pyridine derivatives in creating materials with specific magnetic characteristics (Ahmad et al., 2012).
Electrochemical Oxidation and Catalysis
An innovative method for the catalytic aerobic oxygenation of unactivated sp(3)-C-H bonds employs a palladium catalyst with NaNO(3) as a redox co-catalyst. This process, facilitated by oxime ether and pyridine derivatives as directing groups, underscores the role of pyridine derivatives in enhancing the efficiency of chemical reactions through selective oxidation processes (Stowers, Kubota, & Sanford, 2012).
Adsorption Characteristics of Aromatic Pollutants
Poly(ether pyridine) polymers, derived from bio-based monomers and pentafluoropyridine derivatives, demonstrate significant efficiency in adsorbing aromatic pollutants and their halogenated derivatives. This research highlights the environmental applications of pyridine derivatives in pollution control, emphasizing their potential in adsorbing harmful substances from the environment (Gomri et al., 2020).
Anion Exchange Membranes for Energy Applications
An ether-bond-free polyfluorene anion exchange membrane (AEM), featuring pendent chains with piperidinium cations, showcases high hydroxide conductivity and durability. This development points to the importance of pyridine derivatives in energy technologies, particularly in enhancing the performance of alkaline fuel cells (Ren et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-chloro-3-piperidin-4-yloxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-10-9(2-1-5-13-10)14-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUPYYKRWWTUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(N=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)






![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)




